N-tert-butyl-3-(trifluoromethyl)benzamide
Overview
Description
“N-tert-Butyl-3-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 340136-34-7 . It has a molecular weight of 245.24 and its IUPAC name is N-(tert-butyl)-3-(trifluoromethyl)benzamide .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H14F3NO . The InChI code for this compound is 1S/C12H14F3NO/c1-11(2,3)16-10(17)8-5-4-6-9(7-8)12(13,14)15/h4-7H,1-3H3,(H,16,17) .Scientific Research Applications
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl aldimines and ketimines, closely related to N-tert-butyl-3-(trifluoromethyl)benzamide, are used as intermediates in the asymmetric synthesis of amines. This methodology allows for the efficient synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).
Palladium-Catalyzed Synthesis
A novel palladium-catalyzed strategy utilizing tert-butyl isocyanide insertion from N-(2-bromophenyl)benzamides, closely related to the subject compound, has been developed. This approach is used for synthesizing compounds such as 4H-benzo[d][1,3]oxazin-4-ones and N-(2-cyanophenyl)benzamides (Wang et al., 2015).
Synthesis of Antifolates
N10-Propargyl-5,8-dideazafolic acid and its oligo(L-gamma-glutamyl) conjugates, which use tert-butyl groups as a carboxyl protecting group, have been synthesized. These compounds are highly inhibitory to human thymidylate synthase and are important in the study of antifolates (Pawełczak et al., 1989).
Organogels and Fluorescent Gels
Compounds related to this compound, such as perylenetetracarboxylic diimides substituted with tert-butyl groups, have been used to create organogels and fluorescent gels. These materials have potential applications in novel organogels based on perylenetetracarboxylic diimides (Wu et al., 2011).
Safety and Hazards
“N-tert-butyl-3-(trifluoromethyl)benzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Future Directions
While specific future directions for “N-tert-butyl-3-(trifluoromethyl)benzamide” are not available, it’s worth noting that similar compounds have been used for site-selective, intermolecular C-H xanthylation of alkanes, leading to the rapid diversification of otherwise inert C-H bonds . This suggests potential applications in the field of organic synthesis.
Properties
IUPAC Name |
N-tert-butyl-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-11(2,3)16-10(17)8-5-4-6-9(7-8)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYOHEVXEOPFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431219 | |
Record name | N-tert-butyl-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340136-34-7 | |
Record name | N-tert-butyl-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.